molecular formula C20H22ClN3O3S2 B2824066 N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 306289-80-5

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2824066
CAS No.: 306289-80-5
M. Wt: 451.98
InChI Key: VBNBGXHSWHQQAD-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a 6-chloro-substituted benzothiazole ring linked to a 4-(dipropylsulfamoyl)benzamide moiety. This compound’s structural attributes suggest possible applications in targeting enzymes or receptors where sulfonamides and heterocyclic systems play key roles.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNBGXHSWHQQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-chlorobenzoic acid, under acidic conditions.

    Sulfonamide Formation: The dipropylsulfamoyl group is introduced by reacting the benzothiazole intermediate with dipropylamine and a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the sulfonamide intermediate with 4-aminobenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an antimicrobial agent, showing activity against a range of bacterial and fungal pathogens.

    Medicine: Investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may induce apoptosis (programmed cell death) or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Benzothiazole Substituent Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 6-chloro Dipropyl C₂₂H₂₅ClN₄O₃S₂ ~479.0* Reference compound
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide 6-chloro — (Piperidinecarboxamide instead) C₁₈H₂₀ClN₅O₂S ~405.9 Replaces sulfamoyl-benzamide with piperidinecarboxamide; likely reduced hydrophobicity
N-(6-chloranyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-chloro, 3-methyl Dimethyl C₁₉H₁₈ClN₃O₃S₂ ~444.0 Methyl on benzothiazole; smaller sulfamoyl group (dimethyl vs. dipropyl)
4-(dipropylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-ethoxy Dipropyl C₂₂H₂₇N₃O₄S₂ 461.6 Ethoxy at position 4 (vs. chloro at 6); altered electronic effects

Key Comparative Analysis

Benzothiazole Substituent Variations

  • 6-Chloro vs. 4-Ethoxy (): The chloro group at position 6 (electron-withdrawing) may enhance electrophilic reactivity and metabolic stability compared to the ethoxy group (electron-donating) at position 3. Ethoxy’s bulkiness could hinder target binding but improve solubility.

Sulfamoyl Group Modifications

  • Dipropyl vs. Dimethyl (): Dipropylsulfamoyl increases lipophilicity and steric bulk compared to dimethyl, which may enhance membrane permeability but reduce solubility. This could influence pharmacokinetics (e.g., half-life, tissue distribution).

Electronic and Steric Effects

  • Chloro substituents generally increase stability and electrophilicity, favoring interactions with nucleophilic residues in enzymes. Ethoxy groups, being larger and less polar, might reduce binding affinity but enhance oral bioavailability.
  • The dipropylsulfamoyl group’s extended alkyl chains could engage in van der Waals interactions with hydrophobic protein regions, while dimethyl analogs might favor tighter binding in constrained active sites.

Hypothetical Pharmacological Implications

While biological data are absent in the provided evidence, structural trends suggest:

  • Target Selectivity: The 6-chloro-benzothiazole scaffold may favor targets like kinase inhibitors or antimicrobial agents, whereas ethoxy-substituted analogs could shift selectivity toward GPCRs or cytochrome P450 enzymes.
  • Solubility and Bioavailability: Dipropylsulfamoyl derivatives likely exhibit lower aqueous solubility than dimethyl or piperidinecarboxamide analogs, necessitating formulation adjustments for in vivo efficacy.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H16ClN5O3S
  • Molecular Weight : 367.83 g/mol
  • CAS Number : 1216487-71-6

The structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dipropylsulfamoyl group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Benzothiazole Derivative : Starting from 6-chloro-1,3-benzothiazole.
  • Introduction of Sulfamoyl Group : Using dipropylamine to introduce the sulfamoyl moiety.
  • Final Coupling Reaction : To form the amide bond with the benzamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A431 (skin cancer)2.5Induction of apoptosis via caspase activation
A549 (lung cancer)3.0Inhibition of AKT and ERK signaling pathways
H1299 (lung cancer)2.8Cell cycle arrest at G1 phase

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects:

  • Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615045
TNF-α12030

This suggests that the compound may be beneficial in treating inflammatory conditions alongside its anticancer effects.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs).
  • Signaling Pathway Inhibition : The inhibition of AKT and ERK pathways disrupts survival signaling in tumor cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, alongside improved survival rates.

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